2-amino-1-[2-[2-[2-[2-(2-amino-4-oxo-5H-imidazol-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-5H-imidazol-4-one
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Overview
Description
This complex molecule belongs to the imidazole family, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds
Structure: The compound’s structure consists of multiple interconnected imidazole rings, with amino and oxo (carbonyl) groups.
Natural Occurrence: Imidazole serves as a core component in various natural products, including histidine, purine, histamine, and DNA structures.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, involving cyclization reactions and functional group manipulations.
Reaction Conditions: These routes often utilize reagents like ammonia, glyoxal, and other precursors.
Industrial Production: While industrial-scale production methods may vary, chemical synthesis remains the primary approach.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Examples include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: Depending on reaction conditions, products may include derivatives with modified functional groups or additional rings.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Imidazole derivatives may exhibit antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: Some commercially available drugs contain the 1,3-diazole ring, such as metronidazole (antibacterial) and omeprazole (antiulcer).
Industry: Imidazole-based compounds find applications in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Targets: The compound likely interacts with specific molecular targets, affecting cellular processes.
Pathways: Further research is needed to elucidate its precise mechanism within biological systems.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other imidazole derivatives.
Similar Compounds: While I don’t have a specific list, other imidazole-containing drugs and molecules exist.
Properties
CAS No. |
98690-28-9 |
---|---|
Molecular Formula |
C14H27N9O2 |
Molecular Weight |
353.42 g/mol |
IUPAC Name |
2-amino-3-[2-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-4H-imidazol-5-one |
InChI |
InChI=1S/C14H27N9O2/c15-13-20-11(24)9-22(13)7-5-18-3-1-17-2-4-19-6-8-23-10-12(25)21-14(23)16/h17-19H,1-10H2,(H2,15,20,24)(H2,16,21,25) |
InChI Key |
UYAQFOXKLUQFHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=N)N1CCNCCNCCNCCN2CC(=O)N=C2N |
Origin of Product |
United States |
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